N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide
Overview
Description
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides and thiazoles This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The intermediate product is then reacted with tetrahydrofuran-2-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thiazole ring can engage in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group in the presence of a base.
Coupling Reactions: Boronic acids and palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various sulfonamide derivatives .
Scientific Research Applications
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[5-(4-nitrophenyl)sulfonyl-2-thiazolyl]pentanamide
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Uniqueness
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}tetrahydrofuran-2-carboxamide is unique due to its combination of a thiazole ring, a sulfonyl group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6S2/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h3-6,8,11H,1-2,7H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAMFQAKYEXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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